molecular formula C30H34Cl2FN5O4 B560421 米拉迪美坦 CAS No. 1398568-47-2

米拉迪美坦

货号 B560421
CAS 编号: 1398568-47-2
分子量: 618.531
InChI 键: RYAYYVTWKAOAJF-QISPRATLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Milademetan is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity . Upon oral administration, milademetan binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 . It has been investigated in 4 clinical trials, of which 2 are open and 2 are closed .


Molecular Structure Analysis

The molecular formula of Milademetan is C30H34Cl2FN5O4 . Its exact mass is 617.20 and its molecular weight is 654.990 .


Physical And Chemical Properties Analysis

Milademetan has a molecular formula of C30H34Cl2FN5O4 and a molecular weight of 618.53 . It appears as a white to light yellow solid .

科学研究应用

  1. 实体瘤的安全性与有效性:日本的一项 I 期研究表明,对于复发或对标准治疗难治的实体瘤患者,米拉迪美坦耐受性良好,并表现出适度的抗肿瘤活性。该研究推荐在 21/28 天的时间表上每天一次 90 毫克的 II 期剂量(Takahashi et al., 2021).

  2. 药物-药物相互作用风险:米拉迪美坦是 CYP3A 和 P-糖蛋白底物,也是中等 CYP3A 抑制剂。一项评估其药物-药物相互作用风险的研究表明,与强 CYP3A 抑制剂联合使用时需要调整剂量(Hong et al., 2021).

  3. 晚期癌症的首次人体研究:一项 I 期研究强调了其在晚期实体瘤或淋巴瘤中的安全性、药代动力学和疗效。推荐的 II 期剂量是在 3/14 天的时间表上每天一次 260 毫克,这在未分化脂肪肉瘤中尤其有希望(Gounder et al., 2023).

  4. 未分化脂肪肉瘤的 III 期研究:MANTRA 研究是一项 III 期试验,将米拉迪美坦与曲贝替丁比较用于无法切除或转移性未分化脂肪肉瘤患者。这项研究很重要,因为这些癌症通常对化疗有耐药性(Gounder et al., 2022).

  5. 在内膜肉瘤中的应用:一项 II 期研究正在探索米拉迪美坦在内膜肉瘤患者中的应用,内膜肉瘤是一种罕见的癌症,其中 MDM2 扩增很常见。这项研究代表了在癌症治疗中靶向 MDM2-p53 轴的新方法(Yonemori et al., 2019).

  6. 急性髓细胞白血病的联合治疗:一项 I 期研究正在研究米拉迪美坦与 FLT3 抑制剂奎扎替尼在 FLT3-ITD 突变急性髓细胞白血病患者中的联合用药。这种组合靶向白血病发病机制中涉及的多个通路(Daver et al., 2019).

  7. 默克尔细胞癌的潜力:米拉迪美坦在默克尔细胞癌中表现出效力,尤其是在表达野生型 p53 的肿瘤中。这项研究为治疗这种侵袭性皮肤癌提供了新途径(Ananthapadmanabhan et al., 2022).

  8. 对 MDM2 依赖性乳腺癌的敏感性:乳腺癌的研究表明,与 MDM2 依赖性相关的基因改变可以通过米拉迪美坦有效靶向,尤其是在激素受体阳性乳腺癌中(Bidard et al., 2023).

安全和危害

Milademetan is toxic and contains a pharmaceutically active ingredient . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . The most common treatment emergent adverse events (TEAEs) in the Milademetan arm included nausea, thrombocytopenia, anemia, vomiting and neutropenia .

未来方向

Milademetan is currently being investigated in liposarcomas (LPS) and a broad array of solid tumors characterized by MDM2 dependence and wildtype TP53 . A Phase 1/2 study is evaluating the safety and efficacy of Milademetan in combination with Atezolizumab for patients with CDKN2A Loss/TP53 Wildtype Advanced Solid Tumors .

属性

InChI

InChI=1S/C30H34Cl2FN5O4/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41)/t16-,20+,21+,23-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAYYVTWKAOAJF-QISPRATLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34Cl2FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Milademetan

CAS RN

1398568-47-2
Record name Milademetan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398568472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milademetan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Milademetan
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3I80TLN7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
289
Citations
MM Gounder, TM Bauer, GK Schwartz… - Journal of Clinical …, 2023 - ingentaconnect.com
… This two-part, open-label, phase I study of milademetan was … the safety and tolerability of milademetan to determine the … safety and tolerability of milademetan in patients with advanced …
Number of citations: 14 www.ingentaconnect.com
CD DiNardo, R Olin, J Ishizawa, H Sumi, J Xie, K Kato… - Blood, 2019 - Elsevier
… ) evaluates milademetan in combination with AZA … milademetan (part 1; completed) or milademetan in combination with AZA at different dose schedules (part 1A; ongoing). Milademetan …
Number of citations: 5 www.sciencedirect.com
S Takahashi, Y Fujiwara, K Nakano, T Shimizu… - Cancer …, 2021 - Wiley Online Library
… the safety and tolerability of milademetan in Japanese patients with advanced … of milademetan. The secondary objective was to determine the pharmacodynamic effects of milademetan …
Number of citations: 28 onlinelibrary.wiley.com
V Ananthapadmanabhan, TC Frost, KM Soroko… - JCI insight, 2022 - ncbi.nlm.nih.gov
… Prior data indicate that milademetan restored WT p53 activity in in vitro and in vivo cancer models with WT p53 (33–36). Here, we demonstrate the activity of milademetan toward …
Number of citations: 5 www.ncbi.nlm.nih.gov
M Muftuoglu, L Li, M Basyal, S Liang, CJ Ball, K Chen… - Blood, 2021 - Elsevier
Distinct mutations could differentially regulate cellular programs and alter the proteomic landscape in AML. Sequential acquisition of various mutations not only leads to clonal …
Number of citations: 2 www.sciencedirect.com
T Koyama, T Shimizu, Y Kojima, K Sudo, HS Okuma… - Cancer Discovery, 2023 - AACR
… from milademetan and a combination of milademetan with other targeted treatments. We report the first findings from our study in patients with solid tumors to show that milademetan …
Number of citations: 1 aacrjournals.org
M Andreeff, W Zhang, P Kumar, O Zernovak, NG Daver… - Blood, 2018 - Elsevier
… and milademetan for the treatment of FLT3-ITD mutant/TP53 wild-type AML. Methods: We investigated the effect of quizartinib and milademetan … quizartinib and milademetan at specified …
Number of citations: 8 www.sciencedirect.com
N Sekiguchi, S Kasahara, T Miyamoto… - International Journal of …, 2023 - Springer
… This is the first phase I study report of milademetan … 160 mg (n = 4) of oral milademetan once daily in a 14/28 treatment cycle. … Plasma concentration increased linearly with milademetan …
Number of citations: 6 link.springer.com
MM Gounder, TM Bauer, GK Schwartz… - European Journal of …, 2020 - ejcancer.com
… (NCT01877382) of milademetan was conducted in patients … Of the 107 patients who received≥ 1 dose of milademetan, 5 … growth curves was seen with milademetan, demonstrating its …
Number of citations: 16 www.ejcancer.com
J Senapati, M Muftuoglu, J Ishizawa, HA Abbas… - Blood cancer …, 2023 - nature.com
… trial (NCT03634228) to study the safety and efficacy of milademetan (an MDM2i) with low-dose … The combination of milademetan, LDAC±venetoclax led to only modest responses with …
Number of citations: 1 www.nature.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。